N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-12-17(13-8-10-14(23-2)11-9-13)20-19(25-12)21-18(22)15-6-4-5-7-16(15)24-3/h4-11H,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPUAKXOGCWXSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2SC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(methylthio)benzamide typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(methylthio)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction pathway and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Profile
- Molecular Formula : CHNOS
- Molecular Weight : 395.4 g/mol
- IUPAC Name : N-[4-(4-methoxyphenyl)-5-methylthiazol-2-yl]-2-(methylthio)benzamide
Anticancer Applications
Recent studies have highlighted the anticancer potential of thiazole derivatives, including N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(methylthio)benzamide. Thiazole compounds are known for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.
Case Study: Antitumor Activity
A study investigated the effects of thiazole derivatives on several cancer cell lines, including HT-29 (colon), A549 (lung), and MDA-MB-231 (breast carcinoma). The results indicated that these compounds significantly reduced cell proliferation and induced apoptosis at low concentrations (IC values ranging from 0.073 to 3.10 µM), demonstrating their potential as novel anticancer agents .
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. The compound's structure allows it to interact with microbial targets effectively, showcasing activity against various bacterial and fungal strains.
Case Study: Antimicrobial Efficacy
In a systematic review of thiazole derivatives, it was reported that specific derivatives exhibited potent activity against leishmaniasis-causing parasites. The hybridization of phthalimide and thiazole structures resulted in compounds with significant leishmanicidal effects, showing promising results in vitro against Leishmania infantum . These findings suggest that this compound could be a candidate for developing new antimicrobial therapies.
Neuroprotective Effects
Emerging research indicates that thiazole derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.
Case Study: Neuroprotection
Research has shown that certain thiazole derivatives can protect neuronal cells from oxidative stress-induced damage. In vitro studies demonstrated that these compounds could enhance cell viability and reduce apoptosis in neuronal cell lines exposed to neurotoxic agents . This suggests a potential application in developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.
Summary of Applications
Mechanism of Action
The mechanism of action of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological activities, such as enzyme inhibition or receptor binding. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole and benzamide derivatives are widely studied due to their structural versatility and pharmacological relevance. Below is a detailed comparison of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(methylthio)benzamide with structurally or functionally related compounds, supported by synthesis data, spectral properties, and biological activities from the literature.
(a) 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide ()
- Structure : Differs in the substituents on the thiazole ring (4-methylphenyl and phenyl groups at positions 4 and 5, respectively) and lacks the methylthio group on the benzamide.
- Synthesis : Prepared via condensation reactions, yielding 70–80% crystalline products .
- Key Data : Melting point (mp) and spectral data (IR, NMR) align with thiazole-benzamide frameworks, with IR peaks at ~1605 cm⁻¹ (C=O stretch) .
(b) N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (Compound 8a, )
- Structure : Features a thiadiazole core with acetyl and pyridinyl substituents instead of thiazole.
- Synthesis : Synthesized via reflux with active methylene compounds (e.g., acetylacetone) in glacial acetic acid (80% yield) .
- Key Data : IR peaks at 1679 and 1605 cm⁻¹ (dual C=O stretches); MS m/z 415 (M⁺+1) .
(c) N-((1-benzyl-1H-1,2,3-triazol-5-yl) methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides ()
- Structure : Incorporates a triazole ring and nitro group, enhancing electronic diversity.
- Synthesis : Achieved via 1,3-dipolar cycloaddition (click chemistry) with moderate antimicrobial activity against E. coli .
Anticancer Activity
- Compound 7b () : Thiazole derivative with IC₅₀ = 1.61 ± 1.92 μg/mL against HepG-2 cells. Substituents: phenyl and hydrazinecarbothioamide groups.
- Compound 11 (): IC₅₀ = 1.98 ± 1.22 μg/mL against HepG-2; features a thiazole-propanehydrazonoyl chloride scaffold.
- Target Compound : Predicted to exhibit comparable or superior activity due to the methylthio group’s electron-donating and lipophilic properties, enhancing membrane permeability .
Antioxidant and Antimicrobial Activity
- Thiadiazole-triazole hybrids () : Secondary amines with antioxidant properties, achieved via NaBH₄ reduction of Schiff bases.
Physicochemical and Spectral Properties
Structure-Activity Relationships (SAR)
Electron-Donating Groups (e.g., -OMe, -SMe) : Enhance metabolic stability and target binding via increased lipophilicity and π-π stacking .
Thiazole vs.
Substituent Position : Ortho-substituted benzamides (e.g., methylthio at position 2) may sterically hinder enzymatic degradation, prolonging biological activity .
Biological Activity
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(methylthio)benzamide, with the CAS number 941915-82-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on relevant studies, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H16N2O2S2
- Molecular Weight : 308.4 g/mol
- Structure : The compound features a thiazole ring, which is known for its diverse biological properties, linked to a methoxyphenyl group and a methylthio substituent.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity
-
Anticancer Properties
- Thiazole-based compounds have been investigated for their anticancer activities. Studies indicate that modifications in the thiazole structure can enhance cytotoxic effects against cancer cell lines. For example, derivatives have shown the ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
- Anti-inflammatory Effects
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis : The compound may promote programmed cell death in malignant cells by activating intrinsic apoptotic pathways.
- Modulation of Signaling Pathways : Thiazole derivatives can interfere with various signaling cascades, including those mediated by NF-kB and MAPK pathways.
Case Studies and Research Findings
Several studies have highlighted the biological activities of thiazole derivatives, supporting the potential of this compound:
Q & A
Basic: What are the established synthetic routes for N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-(methylthio)benzamide, and what reaction conditions optimize yield?
Methodological Answer:
The synthesis typically involves multi-step protocols:
Thiazole Core Formation : React α-haloketones with thiourea derivatives under acidic/basic conditions to construct the 5-methylthiazole ring (e.g., using HCl/EtOH at reflux) .
Benzamide Coupling : Introduce the 2-(methylthio)benzamide moiety via amide bond formation. This step often employs coupling agents like HATU or DCC in anhydrous DMF, with triethylamine as a base .
Aromatic Substitution : Install the 4-methoxyphenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .
Optimization Tips :
- Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution on aromatic rings .
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to minimize side products .
Basic: Which analytical techniques are critical for characterizing this compound, and how are they applied?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8 ppm, thiazole protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₉N₂O₂S₂: 399.0842) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N dimers stabilizing the structure) .
- Elemental Analysis : Confirms purity (>95% C, H, N, S content) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
Methodological Answer:
Substituent Variation : Synthesize analogs with modified groups (e.g., replacing methoxy with ethoxy or halogens) .
Biological Assays : Test analogs against cancer cell lines (e.g., MTT assay on MCF-7/HeLa) and microbial strains (e.g., E. coli, C. albicans) to correlate substituents with IC₅₀ values .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or tubulin .
Advanced: What contradictory data exist regarding its mechanism of action, and how can these be resolved?
Methodological Answer:
- Contradiction : Some studies suggest kinase inhibition (e.g., EGFR), while others propose tubulin destabilization .
- Resolution Strategies :
- Target-Specific Assays : Use kinase activity assays (e.g., ADP-Glo™) and tubulin polymerization kits to directly compare mechanisms.
- Gene Knockdown : Apply siRNA silencing of proposed targets (e.g., EGFR) to observe rescue effects in cell viability .
Advanced: How can discrepancies in synthetic yields across studies be systematically addressed?
Methodological Answer:
- Variable Factors : Catalyst loading (e.g., Pd vs. Cu), solvent polarity (DMF vs. THF), and temperature .
- Design of Experiments (DoE) : Use factorial design to test interactions between parameters (e.g., reaction time, catalyst ratio) .
- In Situ Monitoring : Employ techniques like FTIR or HPLC to track reaction progress and identify bottlenecks .
Advanced: What methodologies are used to study its pharmacokinetic properties, such as metabolic stability?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Plasma Stability : Measure compound degradation in plasma (37°C, 24h) via HPLC .
Basic: What in vitro assays are recommended for preliminary evaluation of anticancer activity?
Methodological Answer:
- Cell Viability : MTT/WST-1 assays on adherent lines (e.g., A549, HepG2) .
- Apoptosis : Annexin V/PI staining followed by flow cytometry.
- Migration/Invasion : Transwell assays with Matrigel coating .
Advanced: How can computational modeling predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock or Schrödinger Suite to dock the compound into target proteins (e.g., PDB: 1M17 for EGFR).
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and key interactions (e.g., hydrogen bonds with Thr766/Met769) .
- Free Energy Calculations : Apply MM-PBSA to estimate binding free energies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
